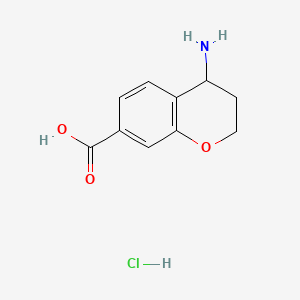
(3-(Azepan-1-ylmethyl)phenyl)boronic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Azepan-1-ylmethyl)phenyl)boronic acid hydrochloride is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an azepane moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Azepan-1-ylmethyl)phenyl)boronic acid hydrochloride typically involves the following steps:
Formation of the Azepane Moiety: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment to the Phenyl Ring: The azepane moiety is then attached to the phenyl ring via a nucleophilic substitution reaction.
Introduction of the Boronic Acid Group: The boronic acid group is introduced through a borylation reaction, often using boronic acid derivatives and palladium-catalyzed cross-coupling reactions.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(3-(Azepan-1-ylmethyl)phenyl)boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azepane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Substituted azepane derivatives.
科学研究应用
Chemistry
In chemistry, (3-(Azepan-1-ylmethyl)phenyl)boronic acid hydrochloride is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds . This makes it valuable in the synthesis of complex organic molecules.
Biology
In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its boronic acid group can form reversible covalent bonds with diols, making it useful in the study of carbohydrate-binding proteins.
Medicine
In medicine, this compound is explored for its potential as a therapeutic agent. Its ability to inhibit serine proteases and other enzymes makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as a building block in organic synthesis makes it valuable for manufacturing various chemical products.
作用机制
The mechanism of action of (3-(Azepan-1-ylmethyl)phenyl)boronic acid hydrochloride involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, inhibiting enzyme activity by blocking active sites. The azepane moiety may also contribute to binding affinity and specificity.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the azepane moiety, making it less specific in certain applications.
(4-(Azepan-1-ylmethyl)phenyl)boronic Acid: Similar structure but with different substitution pattern on the phenyl ring.
(3-(Morpholin-4-ylmethyl)phenyl)boronic Acid: Contains a morpholine ring instead of an azepane ring.
Uniqueness
(3-(Azepan-1-ylmethyl)phenyl)boronic acid hydrochloride is unique due to its specific substitution pattern and the presence of the azepane moiety. This structural feature enhances its binding affinity and specificity in biological applications, making it a valuable compound for research and industrial use.
属性
分子式 |
C13H21BClNO2 |
|---|---|
分子量 |
269.58 g/mol |
IUPAC 名称 |
[3-(azepan-1-ylmethyl)phenyl]boronic acid;hydrochloride |
InChI |
InChI=1S/C13H20BNO2.ClH/c16-14(17)13-7-5-6-12(10-13)11-15-8-3-1-2-4-9-15;/h5-7,10,16-17H,1-4,8-9,11H2;1H |
InChI 键 |
MVBKIFCFHVQUBU-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)CN2CCCCCC2)(O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,10-Diphenyl-octahydro-5,11-dioxa-3a,9a-diaza-dicyclopenta[a,f]cyclodecene-3,9-dione](/img/structure/B13641239.png)
![2-((1h-Benzo[d]imidazol-2-yl)thio)propan-1-amine](/img/structure/B13641244.png)










![N-(4-(Dibenzo[b,d]furan-1-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13641286.png)
